
2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a biphenyl group and two bromine atoms attached to the benzoxazine ring. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of a catalyst such as copper chloride . The bromination of the biphenyl derivative can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and high yield . This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoxazines .
Scientific Research Applications
2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to interact with various enzymes and receptors, leading to its biological effects . The bromine atoms enhance the compound’s reactivity, making it a potent agent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiboronic Acid: Another biphenyl derivative with similar chemical properties.
2-(4-biphenyl)propionic acid: Shares the biphenyl structure but differs in its functional groups and applications.
Uniqueness
2-(biphenyl-4-yl)-6,8-dibromo-4H-3,1-benzoxazin-4-one is unique due to its combination of a biphenyl group and a benzoxazine ring with bromine atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
6,8-dibromo-2-(4-phenylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2NO2/c21-15-10-16-18(17(22)11-15)23-19(25-20(16)24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJWHTSPHQVKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4Br)Br)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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